molecular formula C14H9BrN2O2 B1627204 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine CAS No. 904813-89-4

2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine

Cat. No. B1627204
M. Wt: 317.14 g/mol
InChI Key: ZJNFLKGMIVWONH-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine” is a complex organic molecule that contains a benzodioxole and an imidazopyridine moiety . Benzodioxoles are a class of organic compounds containing a benzene ring fused to a dioxole ring . Imidazopyridines are a class of organic compounds containing an imidazo ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole and imidazopyridine rings, along with a bromine atom attached to the imidazopyridine ring . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodioxole and imidazopyridine rings, as well as the bromine atom . The bromine could potentially be replaced in a substitution reaction, and the rings might undergo various addition or substitution reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors influencing these properties could include the size and shape of the molecule, the presence of the benzodioxole and imidazopyridine rings, and the bromine atom .

Scientific Research Applications

Benzimidazole derivatives have various applications in different scientific fields . Here are some general applications:

  • Fungicides : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
  • Medicine : Benzimidazole derivatives have shown biological activities including anticancer, antibacterial, and antiparasitic effects . They are used in the discovery of new biologically active structures .
  • Materials Chemistry : Benzimidazole derivatives are used in materials chemistry .
  • Electronics : They have applications in electronics .
  • Dyes and Pigments : Benzimidazole derivatives are used in the production of dyes and pigments .
  • Agriculture : Apart from being used as fungicides, they have other applications in agriculture .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study of benzodioxole and imidazopyridine derivatives is a active area of research, with potential applications in medicine and other fields . Future research could explore the synthesis, properties, and potential uses of this specific compound .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNFLKGMIVWONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587661
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine

CAS RN

904813-89-4
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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